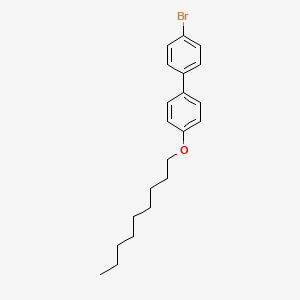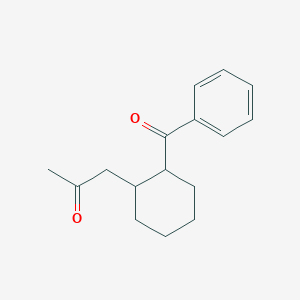
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of piperidine-2,6-dione derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a hydroxy-oxo-phenylpentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution with Butyl Group: The butyl group is introduced via an alkylation reaction using butyl halides under basic conditions.
Attachment of Hydroxy-Oxo-Phenylpentyl Side Chain: This step involves the addition of the hydroxy-oxo-phenylpentyl side chain through a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and are known for their biological activities.
Piperidine-2,6-dione Derivatives: Other derivatives of piperidine-2,6-dione with different substituents.
Uniqueness
1-Butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group and a hydroxy-oxo-phenylpentyl side chain differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Properties
CAS No. |
60890-76-8 |
|---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-butyl-4-(2-hydroxy-4-oxo-3-phenylpentyl)piperidine-2,6-dione |
InChI |
InChI=1S/C20H27NO4/c1-3-4-10-21-18(24)12-15(13-19(21)25)11-17(23)20(14(2)22)16-8-6-5-7-9-16/h5-9,15,17,20,23H,3-4,10-13H2,1-2H3 |
InChI Key |
ILZCYZBHDUMDAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)CC(CC1=O)CC(C(C2=CC=CC=C2)C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)





![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)



